Cerium(III) carbonate hydrate

Catalysis Cerium Oxide Synthesis BET Surface Area

Sourcing CeO₂ precursors with consistent decomposition behavior is critical for reproducible catalyst and coating manufacturing. Cerium(III) carbonate hydrate eliminates nitrate counterion interference inherent to Ce(NO₃)₃·6H₂O, preventing catalyst poisoning and additional purification. • Thermal decomposition yields CeO₂ with BET surface areas of 100-135 m²/g. • Calcination temperature controls crystallite size from 6.5 nm (350°C) to 27.1 nm (600°C). • 99.9% purity ensures ≤50 ppm lanthanide impurities for optical/electronic applications. Hygroscopic white powder; store under inert atmosphere at RT.

Molecular Formula C3H2Ce2O10
Molecular Weight 478.27 g/mol
CAS No. 54451-25-1
Cat. No. B1632048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) carbonate hydrate
CAS54451-25-1
Molecular FormulaC3H2Ce2O10
Molecular Weight478.27 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3]
InChIInChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6
InChIKeyKHSBAWXKALEJFR-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Carbonate Hydrate: Identity & Procurement


Cerium(III) carbonate hydrate (CAS 54451-25-1) is an inorganic rare-earth salt with the general formula Ce₂(CO₃)₃·xH₂O, where the hydration number x varies depending on synthesis and storage conditions [1]. It typically presents as a white to off-white crystalline powder that is practically insoluble in water but readily soluble in dilute mineral acids [2]. The compound exists in an orthorhombic crystal system and is slightly hygroscopic, requiring storage under an inert atmosphere at room temperature [3]. As a precursor, it undergoes thermal decomposition, quantitatively converting to cerium dioxide (CeO₂) at elevated temperatures [4].

Water-insoluble, acid-soluble rare-earth precursorAvoids nitrate counterion introduction
Quantitative thermal decomposition to CeO₂Suitable for catalyst and polishing oxide synthesis
Slightly hygroscopic; store under inert atmosphereHydration state influences final oxide morphology

Cerium(III) Carbonate Hydrate: Substitution Risks


Procurement decisions involving cerium(III) carbonate hydrate cannot be reduced to simple cerium content equivalence. Its unique combination of physical properties—water insolubility yet acid solubility—and its distinct decomposition pathway create non-interchangeable performance characteristics . Unlike soluble precursors such as cerium(III) nitrate hexahydrate, the carbonate form avoids the introduction of nitrate counterions, which can act as poisons in catalytic applications and require additional purification steps [1]. Furthermore, the thermal decomposition of the carbonate yields CeO₂ with specific crystallite sizes and surface areas that are direct functions of the precursor's hydration state and morphology, a relationship that does not hold for oxalate or acetate precursors . Substituting the hydrate for an anhydrous form or a different cerium salt without process re-validation can lead to inconsistent oxide product quality and downstream performance failures [2].

Counterion mismatch
Soluble nitrate precursors introduce nitrate ions that may poison catalysts; carbonate form avoids this interference.
Surface area deviation
CeO₂ derived from acetate yields higher surface area (~170 m²/g) than carbonate (~135 m²/g); oxalate matches carbonate but may differ in morphology.
Hydration sensitivity
Substituting an anhydrous carbonate or different hydrate without process re-validation can alter oxide crystallite size and performance.

Cerium(III) Carbonate Hydrate: Head-to-Head Comparisons


CeO₂ Surface Area: Carbonate vs. Acetate and Oxalate

When used as a precursor for the dry decomposition synthesis of CeO₂, cerium(III) carbonate hydrate yields a BET surface area of approximately 135 m²/g. This is significantly lower than the ~170 m²/g obtained from cerium(III) acetate but comparable to the ~135 m²/g from cerium(III) oxalate [1]. This places the carbonate precursor in a distinct performance class for applications where intermediate surface area is optimal.

CeO₂ Surface Area: Carbonate vs Acetate/Oxalate
Reported
Target: ~135 m²/g (carbonate)
Comparator: ~170 m²/g (acetate), ~135 m²/g (oxalate)
Difference: ~35 m²/g lower than acetate
Intermediate surface area class for oxide supports
Dry decomposition, no templates. Reported review.
Catalysis Cerium Oxide Synthesis BET Surface Area

Photocatalytic Oxidation: Cerium Carbonate vs. TiO₂

In a UV-triggered oxidation assay using methylene blue dye and photoactive TiO₂, the addition of cerium(III) carbonate reduced the rate of oxidation to 0.15% of that observed in the control system (TiO₂ alone). Specifically, while the control system destroyed 98% of the dye within 6 minutes of UV exposure, the system containing cerium carbonate showed negligible color change even after 6 hours of continuous radiation [1].

Photocatalytic Oxidation: Carbonate vs TiO₂
Reported
Target: 0.15% relative rate (6 h UV, dye barely changed)
Control: 98% dye destruction in 6 min (TiO₂ only)
Antioxidation function distinct from other cerium salts
Methylene blue/TiO₂ aqueous assay. Source: ACS Appl. Nano Mater. 2021.
Photocatalysis Antioxidation Coatings Polymer Degradation

Mesoporous CeO₂: Commercial vs. In-Situ Carbonate

A study on template-free synthesis of mesoporous CeO₂ demonstrated that using commercial cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O) as a starting precursor yielded a BET surface area of 100.0 m²/g. This performance was directly comparable to the 106.1 m²/g obtained using a freshly precipitated cerium carbonate precursor via (NH₄)₂CO₃ . The commercial precursor's performance demonstrates its viability as a direct replacement for in-situ synthesized intermediates.

Mesoporous CeO₂: Commercial vs In-Situ Carbonate
Reported
Target: 100.0 m²/g (commercial Ce₂(CO₃)₃·xH₂O)
Comparator: 106.1 m²/g (freshly precipitated)
Commercial material performs comparably to custom intermediate
Hydrothermal + H₂O₂ treatment. Source review.
Mesoporous Materials Cerium Oxide Template-Free Synthesis Precursor Engineering

Crystallite Size Control of CeO₂ from Carbonate Precursor

Thermal decomposition of a mixed-phase precursor containing Ce₂(CO₃)₃·8H₂O allows precise control over the resulting CeO₂ crystallite size. Calcination at 350 °C for 2 hours yielded CeO₂ with an average crystallite size of 6.5 nm. Increasing the calcination temperature to 600 °C resulted in a larger average crystallite size of 27.1 nm [1]. This tunability is a direct consequence of the carbonate precursor's decomposition pathway.

Crystallite Size Control
Reported
6.5 nm (350 °C, 2 h) → 27.1 nm (600 °C)
317% increase with 250 °C rise
Processing-property relationship enables nanomaterial engineering
Mixed Ce₂(CO₃)₃·8H₂O precursor; XRD analysis.
Nanomaterials Cerium Oxide Crystallite Size Thermal Processing

Rare-Earth Impurity Profiles by Purity Grade

Commercial cerium(III) carbonate hydrate is available in defined purity grades with specified rare-earth impurity profiles. For example, a 99.99% purity grade (CeO₂/TREO) limits individual lanthanide impurities to 50 ppm (La₂O₃), 50 ppm (Pr₆O₁₁), and 35 ppm (Nd₂O₃) [1]. Lower purity grades, such as 99.95% (CeO₂/TREO), have correspondingly higher impurity thresholds, e.g., <0.015% each for La₂O₃ and Pr₆O₁₁ . These quantified specifications are absent for many alternative cerium precursors.

Rare-Earth Impurity Profiles
Specification review
99.99% grade: La₂O₃ ≤50 ppm, Pr₆O₁₁ ≤50 ppm, Nd₂O₃ ≤35 ppm
99.95% grade: higher impurity thresholds
Enables selection for optics and electronics purity requirements
Vendor technical specifications; ICP-AES. Context-dependent.
High-Purity Chemicals Rare Earth Analysis Material Specifications Quality Control

Thermal Decomposition to CeO₂ with Hydrogen Evolution

Thermal decomposition studies of Ce₂(CO₃)₃·8H₂O under controlled conditions demonstrate quantitative oxidation to CeO₂ at 873 K (600 °C). The decomposition produces a gaseous mixture of H₂, CO, and CO₂, with the relative quantities dependent on the amount of water present [1]. The evolution of hydrogen, a unique feature of this carbonate decomposition, is a key parameter for applications in thermochemical water splitting cycles.

Thermal Decomposition with H₂ Evolution
Class-level
Quantitative conversion to CeO₂ at 873 K. Gaseous products: H₂, CO, CO₂.
Unique H₂-producing decomposition pathway vs nitrate/acetate
TG-DTA and gas analysis. Thermochemical water-splitting context.
Thermal Analysis Cerium Oxide Thermochemical Cycles Water Splitting

Cerium(III) Carbonate Hydrate: Key Application Scenarios


CeO₂ with Tailored Surface Area for Catalysis and Polishing

For catalytic applications requiring a CeO₂ support with a BET surface area in the 100–135 m²/g range, cerium(III) carbonate hydrate is a demonstrably effective precursor. As shown by comparative dry decomposition studies, it yields ~135 m²/g, which is lower than acetate (~170 m²/g) but equal to oxalate [5]. In hydrothermal synthesis, commercial carbonate hydrate produces mesoporous CeO₂ with 100 m²/g, comparable to freshly precipitated carbonate . This predictability enables procurement for manufacturing processes where intermediate surface areas are optimal, such as in automotive catalysts or glass polishing powders.

Antioxidation Additive for TiO₂-Pigmented Coatings and Polymers

Cerium(III) carbonate hydrate is uniquely suited as an antioxidation additive in formulations containing photoactive TiO₂ pigments. Quantitative evidence shows it reduces UV-triggered oxidation of a model dye to 0.15% of the rate observed in a TiO₂-only control [5]. This protective function extends to commercial acrylic paints, where it preserved color up to three times longer than additive-free controls in accelerated weathering tests [5]. The patented use of cerium(III) carbonate for preventing UV-induced oxidative damage further validates its value in this niche .

Size-Controlled CeO₂ Nanomaterials

Procurement of cerium(III) carbonate hydrate is critical for synthesizing CeO₂ nanomaterials with tailored crystallite sizes. By controlling the calcination temperature of the carbonate precursor, researchers can achieve average crystallite sizes from 6.5 nm (at 350°C) to 27.1 nm (at 600°C) [5]. This tunability, derived from the specific decomposition pathway of the carbonate, is essential for applications in catalysis, solid oxide fuel cells, and UV-absorbing coatings where crystallite size directly influences performance.

High-Purity Cerium Source for Optics and Electronics

For applications in optical glass, UV-blocking medical glassware, or electronic ceramics, the quantified impurity profile of cerium(III) carbonate hydrate is a decisive procurement factor. Commercial grades with 99.99% purity (CeO₂/TREO) guarantee lanthanide impurities (e.g., La, Pr, Nd) at ≤50 ppm levels [5], minimizing spectral interference and ensuring consistent optical or electronic properties. This level of specification provides a verifiable quality benchmark that is essential for downstream manufacturing in these high-value sectors.

Application
Selection Property
Validation Focus
CeO₂ with tailored surface area (catalysis, polishing)
Precursor-dependent surface area control
Confirm BET surface area after thermal treatment; compare with acetate/oxalate routes
Antioxidation additive for TiO₂-pigmented coatings
UV-triggered oxidation suppression
Assay dye degradation rate vs TiO₂-only control; review accelerated weathering data
Size-controlled CeO₂ nanomaterials
Calcination-temperature crystallite size tunability
Verify XRD crystallite size at target processing temperatures (350–600 °C)
High-purity cerium source for optics & electronics
Quantified rare-earth impurity limits
Review vendor ICP-AES impurity certificates; confirm La, Pr, Nd ≤ specified ppm

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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